7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Descripción general

Descripción

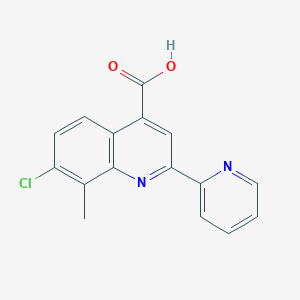

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C16H11ClN2O2 It is known for its unique structure, which includes a quinoline core substituted with a chlorine atom, a methyl group, and a pyridinyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, the introduction of the chlorine atom and the pyridinyl group can be achieved through electrophilic substitution reactions. The carboxylic acid group is often introduced via oxidation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Análisis De Reacciones Químicas

Substitution Reactions at the 7-Chloro Position

The chlorine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing effects of the quinoline and pyridine rings.

Key Reactions:

-

Mechanistic Insight : NAS proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, followed by leaving-group displacement. Palladium-catalyzed couplings utilize oxidative addition and transmetallation steps .

Carboxylic Acid Functionalization

The carboxylic acid group participates in derivatization reactions to form esters, amides, and salts, enhancing solubility or enabling further reactivity.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | SOCl₂ (to form acyl chloride), ethanol | Ethyl ester | |

| Amidation | HATU, DIPEA, amine | Amide derivatives |

-

Industrial Relevance : Ester derivatives are intermediates in prodrug synthesis, while amides are explored for kinase inhibition.

Reduction and Oxidation Reactions

The compound’s reducible and oxidizable sites enable further structural modifications.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carboxylic Acid Reduction | LiAlH₄, THF, reflux | 4-(Hydroxymethyl)quinoline | |

| Quinoline Ring Oxidation | KMnO₄, H₂O, 100°C | Quinoline N-oxide |

-

Applications : Reduced alcohols serve as intermediates for ethers, while N-oxides exhibit altered biological activity.

Heterocyclic Ring Modifications

The pyridine and quinoline rings undergo electrophilic and cycloaddition reactions.

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Electrophilic Substitution | HNO₃, H₂SO₄, 0°C | Nitro-substituted derivatives | |

| Photochemical Cycloaddition | UV light, dienophile | Fused polycyclic compounds |

-

Structural Impact : Nitro groups introduce sites for further functionalization, while cycloadditions expand the compound’s scaffold.

Decarboxylation and Thermal Rearrangements

Under thermal or acidic conditions, decarboxylation occurs, yielding simpler quinoline derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thermal Decarboxylation | H₂SO₄, 150°C | 7-Chloro-8-methyl-2-pyridin-2-ylquinoline |

-

Utility : Decarboxylation simplifies the structure for SAR studies or generates analogs with improved bioavailability.

Metal Complexation

The pyridine and quinoline nitrogen atoms coordinate with transition metals, forming complexes with catalytic or therapeutic potential.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Coordination | Cu(II) acetate, MeOH | Cu(II) complex |

-

Applications : Metal complexes are investigated for anticancer activity and as catalysts in organic synthesis.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to substituent effects:

| Compound | Key Reactivity Difference |

|---|---|

| 7-Chloroquinoline-4-carboxylic acid | Faster decarboxylation due to lack of methyl and pyridinyl groups |

| 8-Methyl-2-pyridinylquinoline | No substitution at C7 reduces cross-coupling efficiency |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid exhibit significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study demonstrated that derivatives of this compound showed promising results against human breast cancer cells, highlighting its potential as a lead compound for anticancer drug development .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron transport material enhances the efficiency of these devices .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria | Potential antibiotic development |

| Anticancer Activity | Induced apoptosis in breast cancer cell lines | Lead compound for anticancer therapies |

| Organic Electronics | Used as an electron transport layer in OLEDs | Enhancing device efficiency |

Mecanismo De Acción

The mechanism of action of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparación Con Compuestos Similares

7-Chloro-8-methylquinoline-4-carboxylic acid: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Does not have the chlorine atom, which can influence its reactivity and interactions with molecular targets.

7-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: Missing the methyl group, potentially altering its chemical behavior and applications.

Uniqueness: 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS Number: 588696-82-6) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-chloroquinoline derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several 7-chloroquinoline hydrazones, revealing that many derivatives exhibited potent activity against a range of cancer types, including leukemia, lung cancer, and melanoma. The most active compounds showed submicromolar GI50 values, indicating strong growth inhibition .Compound Cell Line Tested IC50 (µM) Compound 1 SF-295 (CNS) 0.688 Compound 6 MCF7 (Breast) 0.512 Compound 12 HCT116 (Colon) 0.732 -

Mechanisms of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through various pathways, including caspase activation and cell cycle arrest. For instance, certain derivatives have been shown to activate caspases and induce cell cycle arrest at the S-phase . -

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline structure significantly influence biological activity. For example, substituents on the pyridine ring were found to enhance cytotoxicity, suggesting that specific structural features are critical for activity .

Other Biological Activities

In addition to anticancer properties, some studies have explored other biological activities of related compounds:

Propiedades

IUPAC Name |

7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNUJZLCVCZKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397638 | |

| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-82-6 | |

| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.